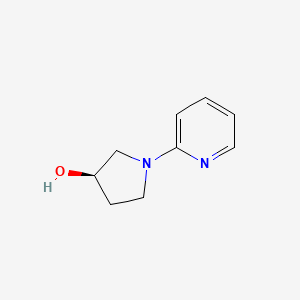

(R)-1-(pyridin-2-yl)pyrrolidin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-1-pyridin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVUBKWZTRFGDS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181959-80-8 | |

| Record name | (3R)-1-(pyridin-2-yl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of R 1 Pyridin 2 Yl Pyrrolidin 3 Ol and Its Core Structural Elements

Enantioselective Synthesis of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol

The construction of the chiral pyrrolidine (B122466) ring is a focal point of synthetic chemistry, with numerous strategies developed to control its stereochemistry. These methods are crucial for accessing the desired (R)-enantiomer of the title compound.

Chiral Pool Approaches and Precursor Utilization

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as L-glutamic acid and L-proline, as well as tartaric acid, are common precursors for the synthesis of chiral pyrrolidines. uni-muenchen.deresearchgate.net For instance, L-glutamic acid can be transformed through a series of steps into a key aminoketone intermediate, which then undergoes cyclization to form the pyrrolidine core. uni-muenchen.de This strategy efficiently transfers the inherent chirality of the starting material to the final product.

Another prominent chiral precursor is L-(+)-tartaric acid, which has been utilized to synthesize enantiopure 4,4-difluoropyrrolidin-3-ol (B3244874) by taking advantage of the C2 symmetry of an intermediate, (3R,4R)-3,4-dihydroxypyrrolidine. acs.org Similarly, cyclic nitrones derived from D- and L-tartaric acid, L-malic acid, and L-aspartic acid serve as versatile intermediates that undergo cycloaddition reactions to produce enantiopure pyrrolizidinones, which can be further converted to polyhydroxylated pyrrolidines. researchgate.net The synthesis of related pyridazinone derivatives has also been achieved with high optical yield starting from (R)-2-chloropropionyl chloride, demonstrating the utility of the chiral pool method. researchgate.net

Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis

| Chiral Precursor | Resulting Scaffold/Intermediate | Reference |

| L-Glutamic Acid | Heavily functionalized pyrrolidine ring systems | uni-muenchen.de |

| L-(+)-Tartaric Acid | (3R,4R)-3,4-dihydroxypyrrolidine derivatives | acs.org |

| L-Malic Acid | Enantiopure pyrrolizidinones via cyclic nitrones | researchgate.net |

| (R)-2-chloropropionyl chloride | (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one | researchgate.net |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for accessing a wide range of stereochemically diverse pyrrolidines. rsc.org This approach allows for the construction of the pyrrolidine ring with control over multiple stereocenters simultaneously.

Organocatalysis, particularly using proline and its derivatives, has emerged as a key strategy. mdpi.com Proline's secondary amine can form a structurally defined enamine with an enolizable carbonyl compound, while its carboxylic acid can coordinate with an electrophile, directing the reaction to a specific diastereotopic face. mdpi.com More complex pseudotripeptide catalysts have also been developed for challenging asymmetric aldol (B89426) reactions to form substituted pyrrolidines. mdpi.com Another innovative approach is the "clip-cycle" synthesis, where a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivity. core.ac.uk

Table 2: Asymmetric Catalytic Strategies for Pyrrolidine Synthesis

| Catalytic Method | Catalyst Type | Key Transformation | Reference |

| 1,3-Dipolar Cycloaddition | Metal complexes (e.g., Cu, Ag, Zn) | Azomethine ylide + Alkene | rsc.org |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Intramolecular cyclization of bis-homoallylic amines | core.ac.uk |

| Aldol Reaction | Prolinamide-thiourea organocatalyst | Ketone + Perfluoroalkyl ketone | mdpi.com |

| (3 + 2) Cycloaddition | (R)-BINOL•SnCl4 | 3-Substituted indole (B1671886) + 2-Amidoacrylate | caltech.edu |

Diastereoselective Hydrogenation and Reduction Strategies for Saturated Heterocycles

The saturation of N-heteroaromatic precursors is a direct route to chiral saturated heterocycles like pyrrolidine. The hydrogenation of multisubstituted aromatic rings generally yields the cis isomer with high selectivity. nih.gov This transformation is challenging due to the high stability of aromatic compounds, often requiring harsh conditions. rsc.org However, recent advancements have enabled the diastereoselective hydrogenation of benzo-fused N-heterocycles using rhodium catalysts, yielding saturated building blocks with an all-cis configuration. researchgate.net

Catalytic hydrogenation cascades have been developed to synthesize octahydroindoles and other saturated N-heterocycles in a one-pot protocol from simple starting materials like 2-(2-nitrovinyl)phenols. nih.govresearchgate.net For pyridines, diastereoselective hydrogenation can be achieved using chiral auxiliaries, such as the Evans auxiliary, in the presence of an achiral heterogeneous catalyst like Pd(OH)₂/C in an acidic medium. nih.gov Furthermore, iridium–diamine complexes have been used for stereoselective asymmetric transfer hydrogenation to introduce chirality into a pre-formed pyrrolidine ring system. acs.org

Functionalization and Derivatization of the Pyrrolidine Ring

Once the chiral this compound core is synthesized, further modifications can be made to the pyrrolidine ring to explore structure-activity relationships or to develop new catalysts and ligands.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring is a common site for functionalization. N-alkylation can be achieved using various methods, including the use of alkyl halides in the presence of a base like cesium fluoride-celite. researchgate.net A greener alternative is the "borrowing hydrogen" process, which uses alcohols as alkylating agents. uniurb.it In this method, a catalyst, often based on ruthenium or iridium, temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the pyrrolidine nitrogen, regenerating the catalyst and producing water as the only byproduct. uniurb.itarabjchem.org

N-acylation is another fundamental transformation, typically performed by reacting the pyrrolidine with an acylating agent such as an acid chloride or anhydride. This reaction is often used to introduce a variety of functional groups, as demonstrated in the synthesis of amide analogues of pyridin-2(1H)-one derivatives. nih.gov

Hydroxylation Modifications and Polyhydroxylated Pyrrolidine Synthesis

Introducing additional hydroxyl groups onto the pyrrolidine ring leads to polyhydroxylated pyrrolidines, a class of compounds known for their biological activities, particularly as glycosidase inhibitors. nih.govacs.orgnih.gov A common strategy involves the regio- and stereoselective hydroxylation of a suitable precursor. For example, starting from 4-hydroxy-L-proline, a cis-diol can be introduced by the stereoselective hydroxylation of an N-protected-4-oxoproline enolate, followed by stereoselective reduction. acs.orgnih.gov

Aminocyclization reactions of protected hexos-4-ulose derivatives provide another route to polyhydroxylated pyrrolidines. nih.gov Furthermore, the hydroxylation of proline residues within peptides is a significant post-translational modification in biology, catalyzed by prolyl hydroxylases. oncotarget.compnas.org This natural process underscores the importance of the hydroxyl group on the pyrrolidine ring and inspires synthetic efforts to create analogues with diverse hydroxylation patterns. unipd.itmdpi.com

Substitution Reactions on the Pyrrolidine Ring (e.g., C-3 position)

The pyrrolidine ring of this compound offers specific sites for chemical modification, with the C-3 position being a primary focus due to the presence of a hydroxyl group. This functional handle allows for a variety of substitution and derivatization reactions.

One of the most direct modifications is the derivatization of the C-3 hydroxyl group . This can be achieved through standard esterification or etherification reactions. For analytical purposes, especially in mass spectrometry, derivatization is used to enhance ionization efficiency. Reagents like picolinic acid or dansyl chloride can be used to convert the hydroxyl group into a derivative with an easily ionizable moiety, which improves detection limits to the picogram-per-milliliter level. researchgate.netresearchgate.net

Another key transformation at the C-3 position is oxidation . The secondary alcohol can be oxidized to the corresponding ketone, 1-(pyridin-2-yl)pyrrolidin-3-one. This ketone then serves as a versatile intermediate for further functionalization at the C-3 position or adjacent carbons through enolate chemistry.

Beyond derivatization of the alcohol, direct substitution of the hydroxyl group is a viable strategy. This typically involves a two-step process where the alcohol is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a variety of nucleophiles can then introduce diverse functionalities at the C-3 position. This classical approach provides a reliable pathway to a wide range of C-3 substituted pyrrolidines. rammohancollege.ac.in

Modern approaches also include direct C-H functionalization, although this is more commonly applied to the α-position (C-2 or C-5) of the nitrogen atom. For instance, rhodium-catalyzed C-H activation has been used for the carbonylation of N-(2-pyridyl)pyrrolidines. thieme-connect.com While less common for the C-3 position, redox-neutral functionalization strategies represent an emerging area of interest for modifying the pyrrolidine scaffold without pre-functionalization. acs.org

Pyridine (B92270) Ring Modifications and Substituent Introduction

The pyridine ring of the title compound is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. Modifications can be made either by starting with a pre-substituted pyridine before forming the pyrrolidine ring or by directly functionalizing the pyridine ring on the fully formed scaffold.

Strategies for Varied Pyridine Substituents (e.g., 4-substituent on pyridine)

The introduction of substituents onto the pyridine ring is governed by the principles of electrophilic and nucleophilic aromatic substitution. nih.gov

Electrophilic Aromatic Substitution : Due to the electron-withdrawing nature of the ring nitrogen, pyridine is deactivated towards electrophiles. Electrophilic substitution, such as nitration or halogenation, requires harsh conditions and preferentially occurs at the C-3 and C-5 positions. nih.govyoutube.com For example, nitration requires heating to 300°C with sulfuric and nitric acid to introduce a nitro group at the 3-position. youtube.com

Nucleophilic Aromatic Substitution : The pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. A leaving group, such as a halide, at these positions can be readily displaced by nucleophiles.

Activation via N-Quaternization : The reactivity of the pyridine ring can be significantly enhanced by quaternizing the ring nitrogen. This activation strategy makes the 4-position highly susceptible to nucleophilic attack, allowing for the introduction of various substituents. google.com This approach has been used to synthesize novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine. mdpi.com

Metal-Catalyzed Cross-Coupling : Modern synthetic methods, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for introducing substituents. These reactions typically require a halogenated pyridine precursor (e.g., 2-bromo- or 2-chloropyridine) to couple with a wide range of boronic acids or amines. This strategy was employed in the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs, where a Buchwald-Hartwig amination was used to couple an amine to a 6-chloropyridine core. mdpi.com

A summary of strategies for introducing substituents at different positions of the pyridine ring is presented below.

| Position | Reaction Type | Conditions/Strategy |

| C-3, C-5 | Electrophilic Substitution | Harsh conditions (e.g., high temperature, strong acids) are typically required. youtube.com |

| C-2, C-4, C-6 | Nucleophilic Substitution | Requires a good leaving group (e.g., halide) at the target position. |

| C-4 | Activated Nucleophilic Substitution | Ring activation via N-quaternization enhances reactivity at the 4-position. google.com |

| Various | Cross-Coupling Reactions | Methods like Suzuki or Buchwald-Hartwig on a halogenated pyridine precursor. mdpi.com |

Synthesis of Hybrid Scaffolds Incorporating Pyridine and Pyrrolidine Units

The combination of pyridine and pyrrolidine moieties creates hybrid scaffolds with significant applications in medicinal chemistry. The synthesis of these hybrids can be approached in several ways. The title compound, this compound, is itself a fundamental pyridine-pyrrolidine hybrid. More complex structures can be built from this or similar scaffolds.

One major strategy involves the construction of one ring onto the other . The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide, is a classic method for constructing a pyrrolidine ring onto another molecular framework. This has been used to create fulleropyrrolidines by reacting C60 with an aldehyde and an amino acid. rsc.org A similar approach can fuse a pyrrolidine ring onto a pyridine-containing molecule.

Alternatively, coupling reactions can link pre-formed pyridine and pyrrolidine units. For instance, complex di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been synthesized, demonstrating how multiple pyridine units can be incorporated into a larger molecular architecture. nih.gov The synthesis of N-ethyl-N-methyl benzenesulfonamides bearing a 5-amino-3-cyano-2-oxopyrrolidine core showcases how these two key heterocyclic rings can be combined within a single bioactive molecule. researchgate.net

Finally, ring-fused systems represent another class of hybrid scaffolds. The synthesis of pyridine-based pyrrolo[2,3-d]pyrimidines involves building a pyrimidine (B1678525) ring onto a pyrrole (B145914), which is then linked to a pyridine moiety, resulting in a complex, multi-ring hybrid structure. mdpi.com

General Synthetic Approaches for Pyrrolidine-Containing Heterocycles

The pyrrolidine ring is a ubiquitous feature in many natural products and pharmaceuticals. d-nb.info Consequently, a vast array of synthetic methods has been developed for its construction, ranging from cyclization reactions to multi-step routes involving cycloadditions and ring contractions.

Cyclization Reactions for Pyrrolidinone Derivatives

Pyrrolidinones, which are lactams of the pyrrolidine ring, are important synthetic intermediates and bioactive molecules. A primary method for their synthesis is the oxidative lactamization of amino alcohols . This transformation can be achieved using various transition metal catalysts.

Ruthenium-based catalysts, such as RuH2(PPh3)4, are effective in converting 1,4-amino alcohols into the corresponding pyrrolidinones in high yields. jchemlett.com The reaction proceeds via the initial oxidation of the alcohol to an aldehyde, followed by intramolecular condensation to a hemiaminal, and a final dehydrogenation step. The presence of a hydrogen acceptor is often crucial to prevent the formation of cyclic amines as a side product. Iron and rhodium complexes have also been successfully employed to catalyze this transformation, offering alternative, sometimes more cost-effective, routes. jchemlett.com

The table below summarizes different catalytic systems used for the synthesis of pyrrolidinones from amino alcohols.

| Catalyst System | Key Features | Reference |

| RuH₂(PPh₃)₄ / Benzalacetone | High yields; requires a hydrogen acceptor. | jchemlett.com |

| Shvo's Catalyst (Ruthenium-based) | Mediates hydrogen transfer to molecular oxygen. | jchemlett.com |

| Iron(II) Pincer Complex | Effective for six- and seven-membered lactams; less so for pyrrolidinones. | jchemlett.com |

| [Rh(cod)Cl]₂ / Acetone (B3395972) | Uses acetone as a hydrogen acceptor. | jchemlett.com |

Multi-step Synthesis Routes to Pyrrolidine Analogues

Multi-step and multicomponent reactions provide access to a wide diversity of substituted pyrrolidine analogues, often with high stereochemical control.

[3+2] Cycloaddition Reactions : This is one of the most powerful methods for constructing the five-membered pyrrolidine ring. The reaction typically involves an azomethine ylide (a 1,3-dipole) and an alkene or alkyne (a dipolarophile). nih.gov This approach allows for the creation of multiple stereocenters in a single step. Silver(I)-catalyzed asymmetric [C+NC+CC] multicomponent reactions provide highly functionalized pyrrolidines with excellent stereocontrol. acs.org

Ring Contraction of Pyridines : A novel approach involves the photo-promoted ring contraction of pyridines using a silylborane reagent. This method yields pyrrolidine derivatives with a unique 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further transformed into various functionalized pyrrolidines. nih.gov

Cyclization of Linear Precursors : Pyrrolidines can be synthesized by the cyclization of suitably functionalized linear chains. An N-heterocyclization of primary amines with 1,4-diols, catalyzed by an Iridium complex, provides a direct route to the pyrrolidine ring. organic-chemistry.org Another strategy involves an aza-Michael induced ring closure (aza-MIRC), where benzyl (B1604629) (2-bromoethyl)carbamate reacts with Michael acceptors to form highly functionalized pyrrolidines. researchgate.net

Hofmann-Löffler Reaction : This classic reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from the δ-carbon. Subsequent cyclization yields the pyrrolidine ring. This method has been applied in the total synthesis of nicotine, which features a 3-(pyrrolidin-2-yl)pyridine structure. tesisenred.net

These diverse synthetic routes underscore the importance and versatility of the pyrrolidine scaffold in modern organic chemistry.

Computational and Theoretical Chemistry Investigations of R 1 Pyridin 2 Yl Pyrrolidin 3 Ol

Molecular Docking Analysis and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol with its target proteins.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies are crucial for predicting how this compound or its derivatives will bind to the active site of a target protein and for estimating the strength of this interaction, often expressed as a binding affinity or docking score. For instance, in silico studies on various pyrrolidine (B122466) derivatives have demonstrated their potential to bind to different receptors with varying affinities. The binding affinity is a critical parameter as it often correlates with the compound's potency.

The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to evaluate the interactions for each pose, predicting the binding free energy. For example, docking analyses of pyrrolidine derivatives against targets like the CXCR4 receptor have shown that specific substitutions on the pyrrolidine ring can significantly influence binding affinity. nih.gov

The following table provides a hypothetical representation of docking scores for this compound and its analogs against a panel of protein targets, illustrating how computational predictions can guide the selection of compounds for further experimental testing.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Protein Kinase A | -8.5 |

| Analog 1 | Protein Kinase A | -9.2 |

| Analog 2 | Protein Kinase A | -7.8 |

| This compound | Dopamine (B1211576) D3 Receptor | -7.9 |

| Analog 1 | Dopamine D3 Receptor | -8.4 |

| Analog 2 | Dopamine D3 Receptor | -7.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Evaluation of Hydrogen Bonding Networks in Binding Sites

Hydrogen bonds are among the most important non-covalent interactions that stabilize a ligand-receptor complex. The hydroxyl group and the nitrogen atoms in the pyridine (B92270) and pyrrolidine rings of this compound are potential hydrogen bond donors and acceptors. Computational analyses can map out the network of hydrogen bonds formed between the ligand and the amino acid residues in the binding site. researchgate.net

These networks are critical for the specificity and stability of the binding. For example, studies on similar heterocyclic compounds have shown that the formation of hydrogen bonds with key residues like tyrosine, serine, and glutamic acid within a binding pocket is a determinant of inhibitory activity. researchgate.net The presence of a water molecule can also mediate hydrogen bonding between the ligand and the receptor. acs.org

Identification of Key Amino Acid Residues for Ligand Recognition

Through molecular docking and subsequent analysis of the predicted binding poses, it is possible to identify the specific amino acid residues that are crucial for recognizing and binding the ligand. These key residues often form strong interactions, such as hydrogen bonds or hydrophobic interactions, with the ligand.

For instance, in the context of kinase inhibitors, residues in the hinge region are often critical for binding. For other receptor types, aromatic residues like tyrosine and phenylalanine can engage in π-π stacking interactions with the pyridine ring of the compound. mdpi.com The identification of these key residues is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs.

The table below illustrates a hypothetical summary of key amino acid interactions for this compound with a target protein, as predicted by computational analysis.

| Ligand Functional Group | Interacting Amino Acid Residue | Type of Interaction |

| Pyrrolidine Hydroxyl (-OH) | Serine (Ser225) | Hydrogen Bond |

| Pyridine Nitrogen | Aspartic Acid (Asp184) | Hydrogen Bond |

| Pyrrolidine Ring | Leucine (Leu173), Valine (Val121) | Hydrophobic Interaction |

| Pyridine Ring | Phenylalanine (Phe278) | π-π Stacking |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the compound's binding and its conformational flexibility within the biological environment.

Assessment of Compound Stability in Biological Environments

MD simulations can be used to evaluate the conformational stability of this compound when bound to a target protein. By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the binding pose predicted by docking is stable. A stable binding is indicated by a low and converging RMSD value. nih.gov

Dynamic Behavior of this compound within Binding Pockets

MD simulations allow for the observation of the dynamic behavior of this compound within the binding pocket of a target protein. This includes subtle changes in its conformation, the breaking and forming of hydrogen bonds, and the fluctuations of interacting amino acid residues.

Quantum Chemical Studies for Electronic and Structural Properties

Quantum chemical calculations are pivotal in elucidating the electronic and structural characteristics of this compound. These computational methods provide insights into the molecule's geometry, orbital energies, charge distribution, and optical properties, which are fundamental to understanding its reactivity and potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.govgithub.io It is frequently employed for geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. inpressco.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to determine the most stable three-dimensional structure. mdpi.comsemanticscholar.org This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized, resulting in an optimized geometry with specific bond lengths, bond angles, and dihedral angles. inpressco.comwindows.net The accuracy of these calculated parameters is often validated by comparison with experimental data, such as that from X-ray diffraction, where available. windows.net These optimized geometries are crucial for subsequent computational analyses, including vibrational frequency calculations and predictions of spectroscopic behavior. science.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Representative Data) Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar structures. Actual values would be derived from specific computational studies.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (pyrrolidine-pyridine) | ~1.38 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Length | N-C (pyridine) | ~1.34 Å |

| Bond Angle | C-N-C (pyrrolidine) | ~112° |

| Bond Angle | N-C-C (pyridine-pyrrolidine) | ~120° |

| Dihedral Angle | C-C-N-C (pyrrolidine-pyridine) | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. d-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical hardness, and polarizability. mdpi.comsemanticscholar.org

For this compound, FMO analysis, typically performed using DFT calculations, reveals the distribution and energy levels of these key orbitals. mdpi.comsemanticscholar.org The HOMO is often localized on the electron-rich pyridine ring and the nitrogen atom of the pyrrolidine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring, suggesting it is the primary site for nucleophilic attack. d-nb.info A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comsemanticscholar.org These insights are instrumental in predicting the molecule's behavior in chemical reactions. imperial.ac.ukd-nb.info

Table 2: Frontier Molecular Orbital Properties of this compound (Representative Data) Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar structures. Actual values would be derived from specific computational studies.

| Property | Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net Conversely, regions of positive potential would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group.

Charge distribution analysis, often performed using methods like Natural Population Analysis (NPA) within the framework of Natural Bond Orbital (NBO) theory, provides quantitative values for the partial charges on each atom. researchgate.net This analysis complements the qualitative picture provided by the MEP map, offering precise numerical data on the electronic environment of the molecule. researchgate.net

Non-linear optical (NLO) materials have applications in technologies like optical frequency conversion and high-speed information processing. mdpi.com Computational chemistry can predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). mdpi.comresearchgate.net Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit larger β values. mdpi.com For this compound, the presence of the electron-donating pyrrolidine-ol moiety and the electron-accepting pyridine ring could give rise to NLO properties, which can be quantified through theoretical calculations. mdpi.commdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which corresponds well with the classical Lewis structure concept. uni-muenchen.defaccts.de This method analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is quantified by the second-order perturbation energy, E(2). researchgate.net Larger E(2) values indicate stronger hyperconjugative interactions and greater stabilization of the molecule. researchgate.net For this compound, NBO analysis can reveal important intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine nitrogen, and the delocalization of electron density from the pyrrolidine ring to the pyridine ring. researchgate.net

Table 3: NBO Analysis - Significant Donor-Acceptor Interactions in this compound (Representative Data) Note: The following data is illustrative and based on typical values obtained from NBO analysis for similar structures. Actual values would be derived from specific computational studies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (pyridine) | σ* (C-C) (pyrrolidine) | ~2.5 |

| LP(1) O (hydroxyl) | σ* (C-H) (pyrrolidine) | ~1.8 |

| σ (C-H) (pyrrolidine) | σ* (C-N) (pyrrolidine) | ~3.0 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and understand the energy landscape that governs their interconversion.

This compound possesses conformational flexibility due to the puckering of the pyrrolidine ring and rotation around the single bond connecting the pyrrolidine and pyridine rings. openbioinformaticsjournal.com Computational methods, such as potential energy surface (PES) scans, are employed to systematically explore the conformational space and identify the low-energy conformers. science.gov These calculations involve rotating specific dihedral angles and calculating the energy at each step to map out the energy landscape. openbioinformaticsjournal.com

The stable conformers correspond to the local minima on the potential energy surface. science.gov For this compound, different envelope and twist conformations of the five-membered pyrrolidine ring are possible. The relative stability of these conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine nitrogen. acs.orgacs.org The identification of the most stable conformer(s) is crucial as it is likely the predominant form of the molecule and the one that interacts with biological targets. acs.org

Pseudorotation Characteristics of the Pyrrolidine Ring

The conformational dynamics of the five-membered pyrrolidine ring in this compound are characterized by a phenomenon known as pseudorotation. This process involves a continuous series of out-of-plane motions of the ring atoms, leading to a variety of non-planar conformations, most commonly described as envelope (E) and twist (T) forms. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a strong basis for understanding the conformational preferences and energy landscape of its pyrrolidine ring.

The puckering of the pyrrolidine ring can be described by two pseudorotational parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). The phase angle, which ranges from 0° to 360°, defines the specific conformation (e.g., which atoms are out of the plane), while the maximum puckering amplitude indicates the degree of non-planarity. beilstein-journals.org For substituted pyrrolidines, the substituents' nature and position significantly influence the preferred conformation by introducing steric and electronic effects.

In the case of this compound, the key substituents are the pyridin-2-yl group at the nitrogen atom (N1) and the hydroxyl group at the C3 carbon. The nitrogen atom of the pyrrolidine ring acts as a pivot for the pseudorotational circuit. The hydroxyl group at the C3 position plays a crucial role in determining the most stable conformation. Generally, substituents on a pyrrolidine ring can adopt either an axial or an equatorial position. For the closely related (S)-enantiomer, it has been noted that the hydroxyl group preferentially occupies the equatorial position to minimize steric hindrance. This preference is expected to hold for the (R)-enantiomer as well.

Computational studies on analogous compounds, such as other substituted pyrrolidinols and proline derivatives, have employed methods like Density Functional Theory (DFT) to model the potential energy surface of the pseudorotation pathway. beilstein-journals.orgbeilstein-journals.org These studies reveal that the energy landscape is not uniform, with distinct energy minima corresponding to the most stable conformations. For a monosubstituted pyrrolidine, the energy difference between various envelope and twist conformations can be subtle, but the preference for an equatorial substituent is a dominant factor.

Furthermore, intramolecular interactions can stabilize specific conformations. DFT simulations on similar structures suggest the possibility of intramolecular hydrogen bonding. In this compound, a hydrogen bond could potentially form between the hydroxyl group at C3 and the nitrogen atom of the pyridine ring. The feasibility and strength of such an interaction would depend on the specific puckering of the pyrrolidine ring that brings these groups into sufficient proximity and proper orientation. The formation of such a hydrogen bond would create a bicyclic-like structure, significantly lowering the energy of that particular conformation and restricting the pseudorotation.

The pseudorotational behavior can be summarized in the following table, outlining the key conformational features and influencing factors for the pyrrolidine ring in this compound.

| Feature | Description |

| Primary Conformations | Envelope (E) and Twist (T) forms. |

| Key Substituents | Pyridin-2-yl group at N1, hydroxyl group at C3. |

| Hydroxyl Group Orientation | Expected to preferentially occupy the equatorial position to minimize steric strain. |

| Influencing Factors | Steric hindrance, electronic effects of substituents, potential for intramolecular hydrogen bonding. |

| Computational Methods | Density Functional Theory (DFT) is a common method to model the pseudorotational energy landscape. |

Preclinical Pharmacological Assessment and Mechanism of Action Elucidation

Enzyme Inhibition Studies of (R)-1-(pyridin-2-yl)pyrrolidin-3-ol Derivatives

Kinase Inhibition (e.g., CHK1, CDK2, PI3 Kinase)

The this compound scaffold and its analogs, particularly those incorporating the (R)-3-hydroxypyrrolidine moiety, have been featured in the design of potent kinase inhibitors. These enzymes are critical regulators of cell cycle progression and signaling pathways, making them important targets in oncology.

Research into Checkpoint Kinase 1 (CHK1) inhibitors has shown the utility of the pyrrolidin-3-ol group. In one study, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as selective CHK1 inhibitors. It was demonstrated that replacing a (S)-1-(dimethylamino)propan-2-oxy side chain with pyrrolidin-3-ols resulted in compounds that retained potent CHK1 inhibition and cellular activity. scilit.com This highlights the favorable properties of the pyrrolidinol moiety in this inhibitor class. Further optimization of this series led to the identification of compound 26 , a highly selective and orally bioavailable CHK1 inhibitor that demonstrated efficacy in multiple xenograft models. scilit.com

Macrocyclic structures incorporating a pyrrolidine-based linker have also been developed as potent pan-Cyclin-Dependent Kinase (CDK) inhibitors. researchgate.net One such quinoxalinone compound, 19 , which features a pyrrolidine (B122466) linker to constrain the molecule's conformation, demonstrated low nanomolar potency against a range of CDKs, including CDK2. researchgate.net This compound was over 1000-fold selective against a panel of 62 other kinases, indicating a favorable selectivity profile. researchgate.net The inhibition of CDK2 is a key mechanism for overcoming cell cycle checkpoints, a strategy often employed in cancer therapy. The interplay between CHK1 and CDK2 is critical, as CHK1 inhibition can lead to the activation of CDK2 in S phase, inducing DNA damage and cell death in sensitive cancer cell lines.

| Compound/Series | Target Kinase(s) | Key Findings | IC₅₀ (nM) |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Pyrrolidin-3-ol side chain retained potent inhibition and cellular activity. scilit.com | Not specified |

| Compound 19 (Quinoxalinone) | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | Pyrrolidine-based linker provides conformational constraint; potent pan-CDK inhibition. researchgate.net | Low nM |

| Macrocyclic Pyrazinyl Ureas | CHK1 | Macrocyclization retained full CHK1 inhibitory activity with excellent selectivity. researchgate.net | 2.0 - 28 |

Glycosidase and Reductase Inhibition (e.g., α-glucosidase, aldose reductase, DHFR, enoyl-ACP reductase, GlcN6P)

Derivatives containing the pyrrolidine ring system have been extensively evaluated as inhibitors of various glycosidases and reductases, enzymes implicated in metabolic disorders and infectious diseases.

α-Glucosidase Inhibition: Several studies have highlighted the potential of pyrrolidine derivatives to inhibit α-glucosidase, a key enzyme in carbohydrate digestion whose inhibition can help manage type 2 diabetes. N-substituted-acetylpyrrolidine derivatives, specifically N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) , were found to be effective α-glucosidase inhibitors with IC₅₀ values of 0.52 mM and 1.64 mM, respectively. researchgate.netmdpi.com Further studies on N-Boc-proline amides, another class of pyrrolidine derivatives, identified a 4-methoxy analogue (3g ) as a noteworthy inhibitor of both α-glucosidase and α-amylase, with an IC₅₀ of 18.04 µg/mL against α-glucosidase. bohrium.comnih.gov Polyhydroxylated pyrrolidines have also been synthesized and shown to inhibit α-glucosidase, with D-galacto derivatives proving more effective than D-gluco isomers. bldpharm.comtandfonline.com

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is strongly associated with the long-term complications of diabetes. A series of spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine derivatives were synthesized and showed potent aldose reductase inhibitory activity. frontiersin.org The (R)-enantiomer, AS-3201 , was found to be exceptionally potent, with an IC₅₀ value of 1.5 x 10⁻⁸ M, which was 10 times more potent than its corresponding (+)-enantiomer. frontiersin.orgnih.gov This underscores the stereochemical importance of the (R)-configuration for potent inhibition of this enzyme.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a validated target for anticancer and antimicrobial therapies. A series of 4-pyrrolidine-based thiosemicarbazones demonstrated potent DHFR inhibition, with IC₅₀ values ranging from 12.37 µM to 54.10 µM. sfu.caacs.org The most active compounds, 5d and 5l , exhibited IC₅₀ values of 12.37 µM and 12.38 µM, respectively, indicating their potential for development as novel antifolate agents. sfu.ca

Enoyl-Acyl Carrier Protein (ACP) Reductase Inhibition: InhA, the enoyl-ACP reductase from Mycobacterium tuberculosis, is a crucial enzyme for mycolic acid biosynthesis and a validated drug target. A high-throughput screening campaign identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors. sfu.canih.gov Subsequent optimization improved the potency of the lead compound by over 160-fold, and it was determined that only one enantiomer of the racemic mixtures was active, highlighting the stereospecificity of the interaction. sfu.canih.gov

Glucosamine-6-Phosphate (GlcN6P) Synthase Inhibition: GlcN6P synthase is a potential target for developing new antimicrobial agents. While direct derivatives of this compound have not been reported, related spiro-derivatives incorporating a pyrrolidine scaffold have been investigated. In silico molecular docking studies of spiro[oxindole-2,3′-pyrrolidines] showed that these compounds interact with key amino acid residues in the active site of GlcN6P, suggesting they are potential inhibitors. mdpi.com

| Enzyme | Derivative Class | Lead Compound(s) | IC₅₀ |

| α-Glucosidase | N-acetylpyrrolidines | N-(benzyl)-2-acetylpyrrolidine (4a) | 0.52 mM researchgate.netmdpi.com |

| α-Glucosidase | N-Boc-proline amides | 4-methoxy analogue (3g) | 18.04 µg/mL bohrium.comnih.gov |

| Aldose Reductase | Spirosuccinimide-fused tetrahydropyrrolopyrazines | (R)-(-)-AS-3201 | 15 nM frontiersin.orgnih.gov |

| DHFR | 4-pyrrolidine-based thiosemicarbazones | Compound 5d | 12.37 µM sfu.ca |

| Enoyl-ACP Reductase | Pyrrolidine carboxamides | - | Potent inhibition observed sfu.canih.gov |

| GlcN6P Synthase | Spiro[oxindole-2,3′-pyrrolidines] | - | Potential inhibition suggested by docking mdpi.com |

Phospholipase D Inhibition (e.g., NAPE-PLD)

N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD is a promising strategy for modulating various physiological processes.

A significant breakthrough in this area was the development of LEI-401 , a potent and selective NAPE-PLD inhibitor. nih.govresearchgate.net The structure of LEI-401 is N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. The development of this compound involved extensive structure-activity relationship (SAR) studies of a library of pyrimidine-4-carboxamides. nih.govresearchgate.netmdpi.comfrontiersin.org A key finding from these studies was that the substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine moiety not only reduced the lipophilicity of the molecule but also increased its inhibitory activity by 10-fold. researchgate.netmdpi.com This modification resulted in LEI-401 having nanomolar potency and favorable drug-like properties, making it a valuable tool for studying the function of NAPE-PLD both in vitro and in vivo. researchgate.netmdpi.com

| Compound | Target Enzyme | Key SAR Finding | pIC₅₀ |

| LEI-401 | NAPE-PLD | Replacement of morpholine with (S)-3-hydroxypyrrolidine increased potency 10-fold. researchgate.netmdpi.com | 7.14 ± 0.04 nih.gov |

Urease Enzyme Activity Modulation

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a target in agriculture to reduce nitrogen loss from urea-based fertilizers. While no studies have specifically reported on the urease inhibitory activity of direct derivatives of this compound, research has been conducted on related heterocyclic structures containing either the pyridine (B92270) or the pyrrole (B145914)/pyrrolidine moiety.

Several studies have focused on pyridine-containing compounds. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and showed potent urease inhibitory activity compared to the standard inhibitor thiourea. researchgate.net The most active compounds, Rx-6 (5-chloropyridin-2-yl-methylene hydrazine (B178648) carbothioamide) and Rx-7 (pyridin-2-yl-methylene hydrazine carboxamide), displayed IC₅₀ values of 1.07 µM and 2.18 µM, respectively. researchgate.net Similarly, research on pyridylpiperazine derivatives has identified potent urease inhibitors. researchgate.netnih.gov Compounds 5b and 7e from this class showed significant activity with IC₅₀ values of 2.0 µM and 2.24 µM, respectively. researchgate.netnih.gov Another study on pyridylpiperazine-based carbodithioates identified compound 5j as the most effective inhibitor, with an IC₅₀ of 5.16 µM. frontiersin.org These findings indicate that the pyridine ring is a valuable scaffold for designing urease inhibitors.

Separately, derivatives containing a pyrrole ring have also been investigated. A series of tetrazole derivatives bearing pyrrole-2,5-dione moieties demonstrated remarkable urease inhibitory potential, with IC₅₀ values ranging from 4.325 µM to 18.28 µM, surpassing the standard thiourea. researchgate.net

| Derivative Class | Lead Compound(s) | IC₅₀ (µM) |

| Pyridine Carbothioamides | Rx-6 | 1.07 ± 0.043 researchgate.net |

| Pyridine Carboxamides | Rx-7 | 2.18 ± 0.058 researchgate.net |

| Pyridylpiperazines | 5b | 2.0 ± 0.73 researchgate.netnih.gov |

| Pyridylpiperazines | 7e | 2.24 ± 1.63 researchgate.netnih.gov |

| Pyridylpiperazine Carbodithioates | 5j | 5.16 ± 2.68 frontiersin.org |

| Tetrazole-Pyrrole-2,5-diones | - | 4.325 - 18.28 researchgate.net |

DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential type II topoisomerase that is a well-established and validated target for antibacterial drugs. The (R)-3-hydroxypyrrolidine moiety has been successfully incorporated into a novel class of DNA gyrase inhibitors.

A study profiling new spiropyrimidinetriones (SPTs) as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase identified several potent compounds. infona.plresearchgate.net The synthesis of these compounds involved the use of (R)-3-hydroxypyrrolidine as a key building block. infona.pl One of the standout analogs, Compound 42 , demonstrated high inhibitory potency against Mtb DNA gyrase with an IC₅₀ of 2.0 µM and a low minimum inhibitory concentration (MIC) of 0.49 µM against the Mtb pathogen. infona.plresearchgate.net These SPTs showed selective activity against Mtb compared to other Gram-positive and Gram-negative bacteria and were found to stabilize the double-cleaved DNA complex, confirming their on-target activity. researchgate.net

| Derivative Class | Target | Lead Compound | IC₅₀ (µM) |

| Spiropyrimidinetriones (SPTs) | M. tuberculosis DNA Gyrase | Compound 42 | 2.0 infona.plresearchgate.net |

Phenlyalanine tRNA Synthetase Inhibition

Phenylalanine tRNA synthetase (PheRS) is an essential enzyme in protein synthesis, responsible for attaching phenylalanine to its cognate tRNA. Inhibiting this enzyme is an attractive strategy for developing anti-infective agents, particularly against parasites.

Researchers have developed a novel series of PheRS inhibitors based on a bicyclic pyrrolidine core scaffold . nih.govnih.gov These compounds were specifically designed to inhibit the PheRS of the parasite Toxoplasma gondii. The new scaffold was created to offer avenues to sample diverse chemical space while retaining target selectivity for the parasite enzyme over the host's version. Structure-activity relationship studies revealed that adding aliphatic groups to the bicyclic pyrrolidine core improved the potency and pharmacokinetic properties of the inhibitors, including their ability to be absorbed into the brain. This work has defined a new chemical class of inhibitors that block parasite protein synthesis, leading to rapid growth arrest and parasite death, holding promise for new treatments for toxoplasmosis.

| Derivative Class | Target Enzyme | Key Findings |

| Bicyclic Pyrrolidines | Toxoplasma gondii Phenylalanine tRNA Synthetase | Novel scaffold demonstrates potent and selective inhibition of parasite PheRS, leading to parasite death. nih.gov |

The therapeutic potential of a compound is fundamentally linked to its interactions with physiological receptors. For this compound and its structural analogs, research has pointed towards several key receptor systems, suggesting a complex mechanism of action that spans across different classes of receptors.

Receptor Binding Mechanisms

The structural framework of this compound, which combines a pyridine ring with a pyrrolidine moiety, is a recognized pharmacophore for ligands of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are crucial for cognitive processes, and their modulation is a key strategy in the development of treatments for neurological and psychiatric disorders. nih.gov While direct studies on this compound are limited, the activity of analogous structures provides significant insight.

Compounds featuring a 3-alkoxy-2,5-disubstituted-pyridinyl structure have been synthesized and evaluated as selective ligands for the α4β2 nAChR subtype. rsc.org For instance, sazetidine-A analogs, which contain a pyridine ring linked to a nitrogen-containing ring system, have demonstrated high selectivity for the α4β2 nAChR. rsc.org Specifically, an analog where the azetidinyl group of sazetidine-A was replaced with a pyrrolidine group, compound (S)-10, maintained nanomolar binding affinity for the α4β2 subtype. rsc.org This indicates that the pyrrolidine ring is a viable component for achieving high-affinity binding to this receptor. rsc.org

Furthermore, research into unichiral analogues of prolinol 3-pyridyl ether has identified potent and selective partial agonists of the α4β2 nAChR. nih.gov These findings underscore the importance of the stereochemistry and the spatial arrangement of the pyridine and pyrrolidine rings for potent interaction with nAChRs. nih.gov Another selective agonist for the α7 nAChR, TC-5619, incorporates a pyridin-3-ylmethyl group attached to a quinuclidine (B89598) core, further highlighting the significance of the pyridine moiety in designing nAChR ligands. illinois.edu The common structural feature across these active compounds is the presence of a basic nitrogen within the heterocyclic ring system connected to a pyridine element, which is central to the structure of this compound. nih.gov

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that has been implicated in a variety of diseases, including HIV entry, cancer metastasis, and inflammatory conditions. The development of small-molecule antagonists for CXCR4 is therefore an area of intense research.

Notably, a series of (S)-pyrrolidines have been identified as potent CXCR4 chemokine receptor antagonists. In the synthesis of these compounds, pyrrolidine derivatives were obtained through the reaction of pyridin-2-yl-4-oxobutanal derivatives, establishing a direct structural link to the 1-(pyridin-2-yl)pyrrolidine scaffold. One of the most potent compounds from this series, featuring a methyl group substitution, demonstrated an excellent binding affinity for the CXCR4 receptor, with an IC₅₀ value of 79 nM in a competitive binding assay. This suggests that the pyridinyl-pyrrolidine core is a promising scaffold for the development of effective CXCR4 antagonists.

The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a major target for therapeutic development. Allosteric modulators of the CB1 receptor offer a sophisticated approach to fine-tuning receptor activity, potentially avoiding the side effects associated with direct agonists or antagonists.

A well-characterized allosteric modulator of the CB1 receptor is PSNCBAM-1, which is chemically identified as 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea. This molecule prominently features the 1-(pyridin-2-yl)pyrrolidine core structure. PSNCBAM-1 acts as a negative allosteric modulator, or allosteric antagonist, of CB1 receptor signaling, while simultaneously enhancing the binding of orthosteric agonists like CP55,940. Structure-activity relationship (SAR) studies on PSNCBAM-1 have confirmed the importance of the 2-pyrrolidinylpyridine portion of the molecule for its activity. This research strongly indicates that the pyridinyl-pyrrolidine scaffold is a key structural element for achieving allosteric modulation of the CB1 receptor.

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective anabolic effects, making them attractive for treating muscle wasting and osteoporosis with fewer side effects than traditional anabolic steroids. The search for nonsteroidal SARMs has led to the exploration of various chemical scaffolds.

While direct evidence linking this compound to SARM activity is not available, analogous structures containing a substituted pyrrolidine ring have been investigated. Research into 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has led to the identification of potent SARMs. Optimization of this scaffold focused on modifying the hydroxypyrrolidine component to improve metabolic stability while maintaining androgenic activity. One derivative, a (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine compound, showed a good pharmacokinetic profile and significant anabolic efficacy on muscle tissue with minimal effects on the prostate in preclinical models. Although this analog replaces the pyridine ring with a benzonitrile (B105546) group, it highlights that a substituted hydroxyl-pyrrolidine core can be a key component in the design of novel SARMs.

Antimicrobial Activity Investigations (In Vitro and In Vivo Preclinical Models)

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including those with pyrrolidine and pyridine rings, are recognized for their potential as a source of new antibacterial drugs.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Investigations into the antimicrobial properties of pyrrolidine and pyridine derivatives have demonstrated their potential efficacy against a spectrum of bacterial pathogens. While specific data for this compound is not extensively documented, studies on closely related isomers and derivatives provide valuable insights into the potential antibacterial profile of this chemical family.

A study on 2-hydroxypyrrolidine derivatives revealed that compounds with a pyridinyl-pyrrolidinol structure possess notable antibacterial activity. For example, 1-(pyridin-4-yl)pyrrolidin-2-ol, a positional isomer of the title compound, was found to be moderately sensitive against several bacterial strains. Another related compound, 1-(quinolin-3-yl)pyrrolidin-2-ol, which extends the pyridine ring to a quinoline (B57606) system, showed potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis.

The table below summarizes the antimicrobial activity of a structural isomer of the title compound against various bacterial strains, demonstrating the potential of this chemical class.

| Compound Name | Test Organism | Strain Type | Zone of Inhibition (mm) |

| 1-(pyridin-4-yl) pyrrolidin-2-ol | Escherichia coli | Gram-Negative | 14 ± 0.21 |

| 1-(pyridin-4-yl) pyrrolidin-2-ol | Klebsiella pneumoniae | Gram-Negative | 18 ± 0.14 |

| 1-(pyridin-4-yl) pyrrolidin-2-ol | Vibrio cholerae | Gram-Negative | 10 ± 0.14 |

| 1-(pyridin-4-yl) pyrrolidin-2-ol | Bacillus subtilis | Gram-Positive | 8 ± 0.21 |

| 1-(pyridin-4-yl) pyrrolidin-2-ol | Staphylococcus aureus | Gram-Positive | 11 ± 0.21 |

| Data derived from Suresh M, et al. (2016). |

These findings suggest that the pyridinyl-pyrrolidinol scaffold is a promising framework for the development of new antibacterial agents. The activity against both Gram-positive and Gram-negative bacteria indicates a potentially broad spectrum of action, a desirable characteristic for new antibiotics. Further studies are warranted to fully characterize the antimicrobial potential of this compound and to optimize its structure for enhanced efficacy.

Antifungal Properties

The investigation of nitrogen-containing heterocyclic compounds has revealed their potential as effective antifungal agents. While direct studies on the antifungal properties of this compound are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights. For instance, derivatives of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol, which feature a pyridine moiety, have demonstrated antifungal properties. It is suggested that the pyridine component may enhance the binding of these compounds to fungal enzymes. Specifically, benzoylcarbamate derivatives of this structural analog have shown notable activity.

Furthermore, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, which incorporate a pyrrolidine ring, have exhibited significant antifungal activities against fungi such as Aspergillus niger and Candida albicans. researchgate.net This suggests that the pyrrolidine scaffold can be a key component in the development of new antifungal drugs. researchgate.net In a broader context, various compounds containing a pyridine nucleus have been reported to possess remarkable antifungal activity against strains like A. niger and C. albicans. nih.gov However, it is important to note that in one study, a series of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs showed no antifungal efficacy against Aspergillus niger. bohrium.com

The following table summarizes the antifungal activity of related compounds.

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity |

| Benzoylcarbamates of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol | Not specified | Antifungal properties observed. |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Significant antifungal activities. researchgate.net |

| Various pyridine-containing compounds | Aspergillus niger, C. albicans | Remarkable antifungal activity. nih.gov |

| 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs | Aspergillus niger | No antifungal efficacy observed. bohrium.com |

Antitubercular Activity

The search for novel antitubercular agents is a critical area of research due to the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. Compounds incorporating pyridine and pyrrolidine rings have been a focus of these efforts. While direct antitubercular studies on this compound are not detailed, related structures have shown promise.

For example, a series of 2-pyridinecarboxamidrazone derivatives were evaluated for their inhibitory activity against Mycobacterium avium, with four of the compounds, three of which were chlorine derivatives, inhibiting 94% of the tested strains at a Minimum Inhibitory Concentration (MIC) of 32 mg/L. nih.gov This highlights the potential of the pyridine scaffold in developing antimycobacterial agents. nih.gov Additionally, a series of chalcones demonstrated an MIC of 6.8 μg/mL against M. tuberculosis H37Rv. tsijournals.com

Furthermore, research into pyrrole-containing compounds has identified potent antitubercular agents. One study found that ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate had an MIC value of 0.7 µg/mL against M. tuberculosis H37Rv, which is comparable to the standard drug ethambutol. mdpi.com The synthesis of various carboxamide derivatives with antitubercular potential has also been a significant area of investigation. researchgate.net

The table below presents data on the antitubercular activity of related compounds.

| Compound/Derivative Class | Mycobacterial Strain(s) | Activity (MIC) |

| 2-Pyridinecarboxamidrazone derivatives | Mycobacterium avium | 32 mg/L (for 4 compounds against 94% of strains) nih.gov |

| Chalcone series | M. tuberculosis H37Rv | 6.8 μg/mL tsijournals.com |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 µg/mL mdpi.com |

Antiparasitic Activity Research (In Vitro and In Vivo Preclinical Models)

Antimalarial Potential

The global challenge of malaria has driven extensive research into new antimalarial agents, with pyridine and pyrrolidine derivatives showing significant promise. Although specific data on this compound is limited, studies on related compounds provide valuable insights.

A series of N-aryl acetamides, including a compound designated MMV020512, have been identified as inhibitors of the asexual ring-stage development of P. falciparum. acs.org MMV020512 exhibited an EC50 of 0.810 μM in a 72-hour parasite assay. acs.org Structure-activity relationship studies revealed that a 5-membered lactam was optimal for antimalarial activity, while replacement with a pyridone resulted in a loss of activity. acs.org

Furthermore, a study on 4-[4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine (a pyrrolidine derivative) showed it to be a potent inhibitor of P. falciparum in vitro. nih.gov This highlights the importance of the pyrrolidine moiety for antiplasmodial activity. nih.gov Another study identified a picomolar antiplasmodial pyrazole (B372694) derivative, MMV1794211, from a broad antiparasitic screening, which was found to be faster acting than reference drugs like artemisinin (B1665778) and chloroquine. verixiv.org

The table below summarizes the antimalarial activity of related compounds.

| Compound | Parasite Strain | Activity (EC50/IC50) |

| MMV020512 (N-aryl acetamide) | P. falciparum 3D7 | 0.810 μM acs.org |

| 4-[4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine | P. falciparum | Potent in vitro inhibition nih.gov |

| MMV1794211 (pyrazole derivative) | P. falciparum NF54 | 4.9 pM verixiv.org |

Larvicidal Properties

Research into larvicidal agents is crucial for controlling vector-borne diseases. While direct studies on the larvicidal properties of this compound are not available, related heterocyclic compounds have been investigated.

One study reported that 1-(quinolin-3-yl) pyrrolidin-2-ol, a derivative containing a pyrrolidine ring, exhibited 60% larvicidal activity against Anopheles sp. and 53% against Culex sp. semanticscholar.orgresearchgate.net This suggests that the pyrrolidine scaffold can contribute to larvicidal effects. semanticscholar.orgresearchgate.net Another study synthesized acridin-1(2H)-one analogues and found that 7-chloro-3,4-dihydro-9-phenyl-2-[(pyridine-2yl) methylene] acridin-1(2H)-one exhibited high larvicidal effects against Culex quinquefasciatus and Culex gelidus. science.gov

A different study on pyrazolo[3,4-b]pyridin-3(2H)-one derivatives found that one of the synthesized compounds was potent against Culex quinquefasciatus with an LD50 of 20.1 µg/mL. researchgate.net These findings indicate that both pyridine and pyrrolidine moieties can be important structural features for developing new larvicidal agents.

The table below presents data on the larvicidal activity of related compounds.

| Compound | Mosquito Species | Activity |

| 1-(quinolin-3-yl) pyrrolidin-2-ol | Anopheles sp. | 60% mortality semanticscholar.orgresearchgate.net |

| 1-(quinolin-3-yl) pyrrolidin-2-ol | Culex sp. | 53% mortality semanticscholar.orgresearchgate.net |

| 7-chloro-3,4-dihydro-9-phenyl-2-[(pyridine-2yl) methylene] acridin-1(2H)-one | Culex quinquefasciatus | LC50: 25.02 mg/L science.gov |

| 7-chloro-3,4-dihydro-9-phenyl-2-[(pyridine-2yl) methylene] acridin-1(2H)-one | Culex gelidus | LC50: 26.40 mg/L science.gov |

| Pyrazolo[3,4-b]pyridin-3(2H)-one derivative (compound 2e) | Culex quinquefasciatus | LD50: 20.1 µg/mL researchgate.net |

Efficacy against Toxoplasma gondii

Toxoplasma gondii, the causative agent of toxoplasmosis, is a significant human and animal parasite. Research has explored pyrrolidine-containing compounds as potential treatments. A novel series of small molecules, bicyclic pyrrolidines, have been shown to inhibit the growth of Toxoplasma parasites at low concentrations. nih.govresearchgate.net These compounds target the parasite's phenylalanine tRNA synthetase (PheRS). nih.govresearchgate.net

Another study investigated a dinuclear iron compound with the ligand 1-(bis-pyridin-2-ylmethyl-amino)-3-chloropropan-2-ol, which was highly active against T. gondii with a 50% inhibitory concentration (IC50) of 3.6 μM. nih.gov This compound was found to disturb the redox equilibrium of the parasite, leading to its death. nih.gov Furthermore, a novel ATP-mimetic centered on a 1-(pyridin-4-yl) pyrrolidin-2-one (PPL) scaffold has been validated to bind to Toxoplasma gondii PRS and kill the parasites. researchgate.net

The table below summarizes the efficacy of related compounds against Toxoplasma gondii.

| Compound/Compound Class | Target/Mechanism | Activity (IC50) |

| Bicyclic pyrrolidines | Phenylalanine tRNA synthetase (PheRS) | Low concentration inhibition nih.govresearchgate.net |

| [Fe(HPCINOL)(SO4)]2-μ-oxo | Disturbs redox equilibrium | 3.6 μM nih.gov |

| 1-(pyridin-4-yl) pyrrolidin-2-one (PPL) scaffold | Prolyl-tRNA synthetase (PRS) | Potent inhibition researchgate.net |

Macrofilaricidal Efficacy

Filarial diseases, such as onchocerciasis and lymphatic filariasis, require effective treatments that can kill adult worms (macrofilaricides). A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has been discovered as novel macrofilaricides. acs.org These compounds have demonstrated the ability to kill adult worms of various filarial species, including Onchocerca gutturosa, Brugia malayi, Brugia pahangi, and Litomosoides sigmodontis, in ex vivo studies. acs.org

One compound from this series showed a significant 68% reduction of adult L. sigmodontis worms in infected mice, establishing proof of principle for this class of molecules. acs.org The research identified that analogs containing an ether substituent at the 5-position and a methyl or di-methyl amine substituent at the 3-position trended toward in vivo efficacy. acs.org The development of such compounds is crucial as current treatments for filarial diseases are limited. acs.org While these compounds are not direct derivatives of this compound, they highlight the potential of pyridine-containing structures in the discovery of new macrofilaricidal agents.

Anticancer Activity Research (In Vitro Preclinical Models)

Direct studies on the in vitro anticancer activity of this compound are not found in the surveyed literature. Research on related structures suggests that the pyrrolidin-3-ol moiety can be incorporated into larger molecules with anticancer properties.

Cytotoxicity against Various Cancer Cell Lines

There is no specific data available detailing the cytotoxic effects of this compound against various cancer cell lines.

However, the pyrrolidine ring is a key structural feature in many compounds evaluated for their anticancer potential. For example, various derivatives of pyrrolo[2,3-d]pyrimidines have demonstrated cytotoxicity against human cancer cell lines such as A549 (lung), PC3 (prostate), SW480 (colon), and MCF-7 (breast). nih.gov In one study, a derivative, compound 9e, showed potent cytotoxic activity against the A549 cell line, inducing apoptosis through the mitochondrial pathway. nih.gov Similarly, other research has explored the anticancer effects of spiro[pyrrolidine-3,3-oxindoles] and pyridinobenzodiazepines, which have shown cytotoxicity in the nanomolar to sub-nanomolar range against colorectal tumor cell lines like SW48, LIM1215, and SW620. nih.govrsc.org

Furthermore, studies on checkpoint kinase 1 (CHK1) inhibitors, which are of interest as potential antitumor agents, have shown that the (S)-1-(dimethylamino)propan-2-oxy side chain of a lead compound could be replaced by pyrrolidin-3-ols while retaining CHK1 inhibition and cellular activity. acs.org This indicates the potential utility of the pyrrolidin-3-ol scaffold in the design of anticancer agents, although it does not provide direct evidence of activity for this compound itself.

Antimetastatic Properties

No direct research on the antimetastatic properties of this compound has been identified. The broader class of (S)-pyrrolidine derivatives has been investigated for potential antimetastatic activity through the antagonism of the CXCR4 chemokine receptor. nih.gov

Antiviral Activity Research (In Vitro Preclinical Models)

Specific in vitro studies on the antiviral activity of this compound are absent from the available literature. The research landscape contains information on more complex molecules that feature a pyrrolidine or pyridine ring and exhibit antiviral effects.

Efficacy against Specific Viral Targets (e.g., SARS-CoV-2)

There is no evidence to suggest that this compound has been tested for efficacy against SARS-CoV-2.

Research into SARS-CoV-2 inhibitors has identified related molecules with antiviral activity. For instance, a compound identified as 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, which contains a pyrrolidin-3-yl moiety, displayed an EC₅₀ value of 4.7 µM against SARS-CoV-2 in VeroE6 cells. mdpi.com The (R)-enantiomer of this derivative, 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole, showed a similar biological profile, suggesting that for this particular scaffold, stereochemistry had a limited influence on antiviral activity. mdpi.com

Broad-Spectrum Antiviral Potential

No studies confirming a broad-spectrum antiviral potential for this compound were found.

However, a complex molecule incorporating a (S)-2-oxo-pyrrolidin-3-yl moiety, (E)-(S)-4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester, has been identified as a potent inhibitor of human rhinovirus (HRV) 3C protease. nih.govresearchgate.net This compound was active against all 35 tested HRV serotypes and 8 related picornaviruses, with mean EC₅₀ values of 50 nM and 75 nM, respectively, indicating broad activity within this virus family. nih.govresearchgate.net

Other Preclinical Pharmacological Activities

No other specific preclinical pharmacological activities for this compound have been reported in the reviewed scientific literature. The pyrrolidine scaffold is versatile and has been incorporated into molecules targeting a wide range of biological systems, including central nervous system disorders and inflammatory conditions. nih.govresearchgate.net

Anticonvulsant Properties

Direct preclinical studies evaluating the anticonvulsant properties of This compound are not extensively available in the public domain. However, the structural motifs of a pyrrolidine ring and a pyridine nucleus are present in numerous compounds that have been investigated for anticonvulsant activity. nih.govmdpi.com

The pyrrolidine ring is a versatile scaffold that has been incorporated into various therapeutic agents with demonstrated effects on the central nervous system, including anticonvulsant properties. nih.govresearchgate.net For instance, levetiracetam, a well-known antiepileptic drug, features a pyrrolidone structure, a close derivative of pyrrolidine. sci-hub.se The anticonvulsant activity of pyrrolidine derivatives is often attributed to their ability to modulate voltage-gated ion channels, such as sodium and calcium channels, or to enhance GABAergic inhibition. sci-hub.senih.gov

Similarly, the pyridine nucleus is a key component in many pharmacologically active compounds. mdpi.com Research on various pyridine derivatives has indicated their potential as anticonvulsant agents. sci-hub.se The mechanism of action for some of these compounds involves interaction with GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. sci-hub.se

Given that This compound combines both the pyrrolidine and pyridine moieties, it is plausible that this compound could exhibit anticonvulsant effects. However, without specific preclinical data from models such as the maximal electroshock (MES) test or the pentylenetetrazole (scPTZ) induced seizure test, its anticonvulsant profile remains speculative. nih.govsemanticscholar.org

Data Table 5.7.1: Anticonvulsant Activity of this compound

| Test Model | Outcome |

| Maximal Electroshock (MES) | Data not available |

| Subcutaneous Pentylenetetrazole (scPTZ) | Data not available |

Note: Specific experimental data for the anticonvulsant activity of this compound is not available in the reviewed scientific literature.